molecular formula C₁₇H₂₉NO₄ B1145707 2-trans,4-cis-Decadienoylcarnitine CAS No. 128305-29-3

2-trans,4-cis-Decadienoylcarnitine

Katalognummer: B1145707
CAS-Nummer: 128305-29-3
Molekulargewicht: 311.42
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-trans,4-cis-Decadienoylcarnitine is an organic molecular entity with the chemical formula C17H29NO4. It is a specific type of acylcarnitine, which are compounds formed by the esterification of carnitine with fatty acids. Acylcarnitines play a crucial role in the transport of fatty acids into the mitochondria for β-oxidation, a key metabolic process for energy production .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-trans,4-cis-Decadienoylcarnitine typically involves the esterification of carnitine with 2-trans,4-cis-decadienoic acid. This reaction can be catalyzed by various reagents, including acid chlorides or anhydrides, under controlled conditions to ensure the correct stereochemistry of the product .

Industrial Production Methods

The use of biocatalysts or enzymatic methods may also be explored to enhance the efficiency and selectivity of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-trans,4-cis-Decadienoylcarnitine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Metabolic Disorder Biomarker :
    • Elevated levels of 2-trans,4-cis-Decadienoylcarnitine in blood plasma are indicative of 2,4-dienoyl-CoA reductase deficiency , a rare metabolic disorder that impairs the metabolism of unsaturated fatty acids. This condition can lead to serious health issues due to the accumulation of fatty acid intermediates .
  • Diagnostic Tool :
    • The presence of this compound in urine and plasma can be utilized for diagnosing inherited metabolic disorders. For instance, high concentrations have been documented in patients with specific enzyme deficiencies related to fatty acid oxidation .
  • Research on Fatty Acid Metabolism :
    • Studies involving genetically modified mice lacking 2,4-dienoyl-CoA reductase have shown that these animals exhibit increased levels of acylcarnitines like this compound. This highlights its role as a marker for disrupted fatty acid metabolism and provides insights into the biochemical pathways affected by genetic mutations .

Case Study 1: Enzyme Deficiency

A study reported a patient with elevated levels of this compound due to a mutation affecting mitochondrial enzymes responsible for fatty acid oxidation. The patient exhibited symptoms consistent with metabolic dysfunctions and was diagnosed after biochemical analysis revealed abnormal acylcarnitine profiles .

Case Study 2: Familial Mediterranean Fever

Research has indicated that individuals with familial Mediterranean fever show decreased levels of this compound. This finding suggests a potential link between this acylcarnitine and inflammatory conditions, warranting further investigation into its role as a biomarker for metabolic disturbances associated with this disease .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Decanoylcarnitine: Similar in structure but lacks the double bonds present in 2-trans,4-cis-Decadienoylcarnitine.

    Oleoylcarnitine: Contains a single double bond and is derived from oleic acid.

    Palmitoylcarnitine: A saturated acylcarnitine with no double bonds.

Uniqueness

This compound is unique due to its specific double bond configuration, which affects its reactivity and role in metabolic pathways. This configuration allows it to participate in specific enzymatic reactions that other acylcarnitines may not .

Biologische Aktivität

2-trans,4-cis-Decadienoylcarnitine is an acylcarnitine compound that plays a critical role in fatty acid metabolism. Specifically, it acts as a carrier for fatty acids, facilitating their transport into mitochondria for β-oxidation, a process essential for energy production in cells. This article explores the biological activity of this compound, including its biochemical properties, cellular effects, molecular mechanisms, and implications in metabolic disorders.

This compound is characterized as the (2E,4Z)-deca-2,4-dienoic acid ester of carnitine. It is classified as a medium-chain acylcarnitine and is involved in the transport of fatty acids across mitochondrial membranes. The compound interacts with several key enzymes:

  • Carnitine Palmitoyltransferase I and II : Facilitate the transfer of fatty acids into mitochondria.
  • Carnitine-Acylcarnitine Translocase : Exchanges acylcarnitines and free carnitine across the inner mitochondrial membrane.

Cellular Effects

Research indicates that this compound influences various cellular processes:

  • Gene Expression : It modulates the expression of genes involved in fatty acid metabolism and energy production.
  • Cell Signaling : The compound affects signaling pathways related to energy homeostasis and mitochondrial function.

Molecular Mechanism

The primary function of this compound is to bind fatty acids and transport them into mitochondria for β-oxidation. This process generates acetyl-CoA, which enters the citric acid cycle to produce ATP. The compound also regulates enzyme activity by modulating substrate availability for β-oxidation, crucial for maintaining energy production and metabolic balance.

Temporal Effects in Laboratory Settings

In vitro studies have shown that the stability and activity of this compound can be influenced by environmental factors such as temperature and pH. Long-term studies indicate sustained effects on cellular functions related to energy metabolism.

Implications in Metabolic Disorders

Elevated levels of this compound have been associated with specific metabolic disorders. For instance:

  • 2,4-Dienoyl-CoA Reductase Deficiency : This condition impairs the metabolism of polyunsaturated fatty acids, leading to elevated acylcarnitines in plasma.
  • Familial Mediterranean Fever and Schizophrenia : Lower levels of this compound have been observed in these conditions .

Case Studies

Recent studies have highlighted the significance of this compound as a biomarker for metabolic dysfunctions. For example:

  • A study involving colorectal cancer patients identified differential metabolite profiles where this compound levels were significantly altered compared to non-neoplastic controls. This suggests potential roles in cancer metabolism and diagnostics .

Data Table: Comparison of Acylcarnitines

Compound NameStructure TypeUnique Features
DecanoylcarnitineMedium-chain acylcarnitineContains a saturated carbon chain without double bonds.
HexadecadienoylcarnitineLong-chain acylcarnitineLonger carbon chain (C16) with more double bonds.
OctanoylcarnitineShort-chain acylcarnitineShorter carbon chain (C8), primarily involved in energy metabolism.
ButyrylcarnitineShort-chain acylcarnitineInvolved in butyric acid metabolism; shorter than medium-chain variants.

Eigenschaften

IUPAC Name

(3R)-3-[(2E,4Z)-deca-2,4-dienoyl]oxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h9-12,15H,5-8,13-14H2,1-4H3/b10-9-,12-11+/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTBCBICNCMCPB-CWUOWYQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-trans,4-cis-Decadienoylcarnitine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013325
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

128305-29-3
Record name 2-trans,4-cis-Decadienoylcarnitine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013325
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Customer
Q & A

Q1: What is 2-trans,4-cis-decadienoylcarnitine and why is it significant in the context of fatty acid oxidation?

A: this compound is an acylcarnitine that signals an incomplete breakdown of linoleic acid, an essential unsaturated fatty acid. Its presence in elevated levels points to a potential deficiency in the enzyme 2,4-dienoyl-coenzyme A reductase, a key player in the breakdown pathway of unsaturated fatty acids [, , ]. This pathway, known as the reductase-dependent pathway, is crucial for energy production from fats, especially during periods of fasting or increased energy demand [].

Q2: How was this compound identified as a potential biomarker for 2,4-dienoyl-coenzyme A reductase deficiency?

A: Researchers investigating a case of a newborn with persistent hypotonia and other metabolic abnormalities discovered an unusual acylcarnitine present in the patient's blood and urine samples []. Using mass spectrometry, this unusual metabolite was identified as this compound []. Subsequent enzyme assays on the patient's liver and muscle tissue revealed significantly reduced 2,4-dienoyl-coenzyme A reductase activity, strongly suggesting a correlation between the enzyme deficiency and the accumulation of this compound [].

Q3: Why is the discovery of this compound as a biomarker important for diagnosing fatty acid oxidation disorders?

A: Prior to this discovery, most diagnosed fatty acid oxidation disorders primarily involved enzymes dealing with saturated fatty acids. The identification of this compound highlighted the importance of the reductase-dependent pathway for unsaturated fatty acid oxidation []. This finding underscored the need to include unsaturated substrates in in vitro testing for a more comprehensive diagnosis of potential fatty acid oxidation defects []. This is crucial as undiagnosed fatty acid oxidation disorders can lead to serious health issues, including energy deficiency, organ damage, and developmental problems.

Q4: Can you explain the role of acylcarnitine profiling in diagnosing metabolic disorders, particularly in the context of this compound?

A: Acylcarnitines, like this compound, are byproducts of fatty acid metabolism. Their levels in the blood or urine can provide valuable insights into the body's ability to break down and utilize fats for energy [, ]. Abnormal acylcarnitine profiles, such as an elevation of this compound, can serve as indicators of specific enzyme deficiencies within the fatty acid oxidation pathway [, ]. This makes acylcarnitine profiling a valuable tool for diagnosing a range of metabolic disorders, allowing for early intervention and potentially improving patient outcomes.

Q5: Beyond 2,4-dienoyl-coenzyme A reductase deficiency, are there other research areas where this compound might be relevant?

A: While primarily recognized as a biomarker for 2,4-dienoyl-coenzyme A reductase deficiency, this compound's presence in metabolic profiles might offer insights into other areas of research. For example, a study investigating metabolic differences between patients with schizophrenia and healthy individuals found that this compound levels were significantly lower in the patient group []. This suggests a potential link between this compound and altered cellular bioenergetics and oxidative stress pathways in schizophrenia, opening up avenues for further research in this area [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.